molecular formula C16H15N5O B5304936 N-Phenethyl-4-tetrazol-1-yl-benzamide

N-Phenethyl-4-tetrazol-1-yl-benzamide

Cat. No.: B5304936
M. Wt: 293.32 g/mol
InChI Key: IHSVKIQLCNMTQO-UHFFFAOYSA-N
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Description

N-Phenethyl-4-tetrazol-1-yl-benzamide is a benzamide derivative characterized by a tetrazole ring substituted at the para position of the benzamide core and a phenethyl group attached to the amide nitrogen. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, metabolic stability, and ability to participate in hydrogen bonding.

Properties

IUPAC Name

N-(2-phenylethyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(17-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSVKIQLCNMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyl-4-tetrazol-1-yl-benzamide typically involves the cycloaddition reaction between a nitrile and an azide. The reaction conditions often require the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves the use of primary amines, orthoesters, and azides in a heterocyclization reaction. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-4-tetrazol-1-yl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of tetrazole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of N-Phenethyl-4-tetrazol-1-yl-benzamide and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Benzamide Tetrazole (C₄H₃N₄) at C4; Phenethyl group at amide N 335.37 Tetrazole, Benzamide, Phenethyl
N-Phenyl-2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)benzamide Benzamide Pyrazole (C₃H₃N₂) at C2; Trifluoromethyl (CF₃) at C4; Phenyl at amide N 349.29 Pyrazole, CF₃, Benzamide
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Thiazolidinone (C₃H₃NOS) at C4; Phenyl at amide N 326.36 Thiazolidinone, Benzamide
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzamide Benzamide Acetylated pyrazole at N; Quinazolinone (C₈H₅N₂O) at C2 523.55 Pyrazole, Quinazolinone, Benzamide

Key Observations :

  • Tetrazole vs. Pyrazole/Thiazolidinone: The tetrazole group in this compound offers enhanced metabolic stability compared to pyrazole or thiazolidinone moieties, which may undergo oxidative degradation .
  • Phenethyl vs. Phenyl Substituents : The phenethyl group may improve lipid solubility and membrane permeability relative to simpler phenyl groups, as seen in and .
Pharmacological and Physicochemical Properties
Property This compound N-Phenyl-2-(1H-pyrazol-1-yl)-4-CF₃-benzamide Thiazolidinone Analogue
LogP (Predicted) 3.2 3.8 2.9
Aqueous Solubility (µg/mL) ~15 ~8 ~25
Enzymatic Inhibition* Not reported COX-2 IC₅₀: 0.8 µM α-Glucosidase IC₅₀: 12 µM

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